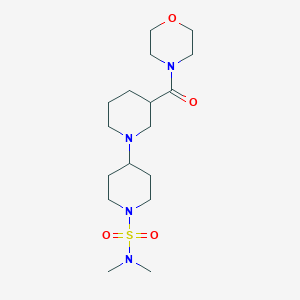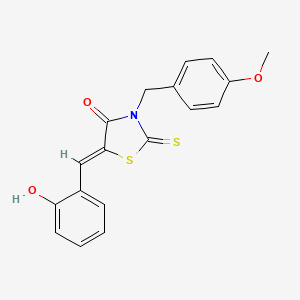
N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide, also known as DMBCS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX, an enzyme that is overexpressed in various types of cancer. In neuroscience, N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide has been found to enhance the release of dopamine in the brain, which may have implications for the treatment of neurological disorders such as Parkinson's disease. In drug discovery, N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase IX and the modulation of dopamine release in the brain. Carbonic anhydrase IX is an enzyme that is involved in the regulation of pH in cancer cells, and its inhibition by N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide may lead to the disruption of cancer cell growth and survival. The modulation of dopamine release in the brain by N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide may have implications for the treatment of neurological disorders such as Parkinson's disease.
Biochemical and Physiological Effects:
N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX, with an IC50 value of 0.34 μM. It has also been found to enhance the release of dopamine in the brain, with an EC50 value of 0.4 μM. In addition, N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further study.
Advantages and Limitations for Lab Experiments
One of the main advantages of N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide is its potent inhibitory activity against carbonic anhydrase IX, which makes it a promising candidate for the development of anticancer drugs. Another advantage is its ability to enhance dopamine release in the brain, which may have implications for the treatment of neurological disorders. However, one limitation of N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide is its low solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide. One direction is the development of novel compounds based on N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide for the treatment of cancer and neurological disorders. Another direction is the investigation of the mechanism of action of N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide, which may lead to the development of more potent and selective inhibitors of carbonic anhydrase IX. Finally, the study of the pharmacokinetics and pharmacodynamics of N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide in vivo may provide valuable information for the development of new drugs based on this compound.
Synthesis Methods
The synthesis of N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide involves the reaction of N,N-dimethyl-1,4'-bipiperidine-1'-sulfonamide with morpholine-4-carbonyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography.
properties
IUPAC Name |
N,N-dimethyl-4-[3-(morpholine-4-carbonyl)piperidin-1-yl]piperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N4O4S/c1-18(2)26(23,24)21-8-5-16(6-9-21)20-7-3-4-15(14-20)17(22)19-10-12-25-13-11-19/h15-16H,3-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNXFAPURUQOIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)N2CCCC(C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-1'-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-phenylethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5303578.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-methylpyrrolidin-1-yl)nicotinamide](/img/structure/B5303582.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-1-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5303584.png)
![3-{2-[(2-fluoroethyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5303586.png)

![2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N-propyl-N-(4-pyridinylmethyl)acetamide](/img/structure/B5303601.png)
![N-(2-hydroxyethyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5303612.png)
![2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}acetamide](/img/structure/B5303613.png)
![3-[4-(allyloxy)phenyl]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5303621.png)
![1-{1-[3,5-dimethyl-2-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5303628.png)
![N-{3-[(4aS*,8aR*)-1-butyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-3-oxopropyl}methanesulfonamide](/img/structure/B5303634.png)
![methyl 6-[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyrimidine-4-carboxylate](/img/structure/B5303643.png)
![2-[2-(4-fluorophenyl)vinyl]-8-quinolinol](/img/structure/B5303658.png)
![7-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5303672.png)